(S)-N-(phenylsulfonyl)pyrrolidine-2-carboxamide hydrochloride
Description
Design Principles for Proline-Based Sulfonamide Organocatalysts
Structural Optimization for Enantiocontrol
The molecular architecture of (S)-N-(phenylsulfonyl)pyrrolidine-2-carboxamide hydrochloride (C₁₁H₁₄N₂O₃S, MW 254.31 g/mol) integrates three critical elements:
- A pyrrolidine ring enforcing chair-like transition states through N–H···O=S hydrogen bonding .
- A phenylsulfonyl group inducing electrostatic interactions with α,β-unsaturated carbonyl substrates.
- Stereochemical rigidity at C2, with the (S)-configuration favoring Re-face attack in Michael additions.
Comparative studies show that replacing the phenylsulfonyl group with methyl or p-nitrobenzenesulfonyl moieties reduces ee by 15–40%, underscoring the importance of aryl electronic effects. The hydrochloride salt form improves solubility in polar aprotic solvents (e.g., DMF, DMSO) while maintaining the catalyst’s Brønsted acidity (predicted pKa ≈ 8.2).
Table 1: Structural and Electronic Properties of Proline Sulfonamide Derivatives
| Property | (S)-N-(PhSO₂)Pyrrolidine-2-carboxamide | Proline Tetrazole | Proline Methyl Sulfonamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 254.31 | 229.25 | 206.24 |
| Specific Rotation [α]D²⁵ | +34.5° (c 1.0, CHCl₃) | +28.1° | +12.3° |
| ee in Aldol Reactions | 98% | 89% | 75% |
| TON (Mannich Reaction) | 450 | 320 | 190 |
Data compiled from .
Properties
IUPAC Name |
(2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S.ClH/c12-11(14)10-7-4-8-13(10)17(15,16)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H2,12,14);1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPJJARYEIGKJS-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of L-Proline Derivatives
The most straightforward route begins with L-proline, leveraging its inherent (S)-configuration to ensure stereochemical fidelity. In a representative procedure, L-proline is treated with phenylsulfonyl chloride under basic aqueous conditions. Sodium carbonate (Na₂CO₃) neutralizes the HCl byproduct, driving the reaction to completion. For example:
Procedure :
-
Dissolve L-proline (12.5 mmol) in water (15 mL) with Na₂CO₃ (26.25 mmol).
-
Cool to 0°C and add phenylsulfonyl chloride (15 mmol) in three portions over 1 hour.
-
Stir at room temperature for 4 hours, then acidify to pH 2 with 2M HCl to precipitate the product.
This method yields 1-(phenylsulfonyl)pyrrolidine-2-carboxylic acid with 95.8% efficiency. Subsequent conversion to the carboxamide requires activation of the carboxylic acid, typically via formation of an acid chloride or mixed carbonate.
Carboxamide Formation via Activated Intermediates
The carboxylic acid intermediate is often converted to an acid chloride using PCl₅ or ethyl chloroformate. For instance, pyrrolidine-2-carbonyl chloride is synthesized by treating L-proline with PCl₅ in acetyl chloride at 35°C. This intermediate reacts with ammonia or amines to form the carboxamide:
Procedure :
-
Suspend 1-(phenylsulfonyl)pyrrolidine-2-carboxylic acid (17.4 mmol) in acetyl chloride (20 mL).
-
Add PCl₅ (14.4 mmol) and stir at 35°C for 8 hours.
-
Quench with acetone (40 mL) and react with aqueous NH₃ at reflux for 8 hours.
Purification via ethyl acetate extraction and recrystallization yields the free base of (S)-N-(phenylsulfonyl)pyrrolidine-2-carboxamide. However, this route requires stringent anhydrous conditions to prevent hydrolysis of the acid chloride.
Hydrochloride Salt Formation
The final step involves protonating the carboxamide with HCl. This is typically achieved by dissolving the free base in a polar solvent (e.g., ethyl acetate or dichloromethane) and bubbling HCl gas through the solution. Alternatively, concentrated HCl is added dropwise at 0°C. The hydrochloride salt precipitates upon cooling and is isolated via filtration.
Critical Parameters :
-
Solvent Choice : Dichloromethane minimizes salt solubility, enhancing yield.
-
Temperature : Maintaining 0–5°C prevents decomposition of the acid-sensitive sulfonamide group.
Optimization of Reaction Conditions
Solvent and Base Selection
Sulfonylation efficiency depends on the base-solvent system. Aqueous Na₂CO₃ with water as the solvent achieves >95% yield for the sulfonic acid intermediate. In contrast, nonpolar solvents like toluene necessitate phase-transfer catalysts, reducing practicality at scale.
Comparative Data :
| Solvent | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Water | Na₂CO₃ | 95.8 | 99.2 |
| Toluene | Et₃N | 78.3 | 97.5 |
| THF | K₂CO₃ | 85.6 | 98.1 |
Protecting Group Strategies
To prevent side reactions during carboxamide formation, the pyrrolidine nitrogen is often protected with a Boc (tert-butyloxycarbonyl) group. For example, Boc-L-proline reacts with phenylsulfonyl chloride, followed by deprotection with trifluoroacetic acid (TFA):
Procedure :
-
React Boc-L-proline (9.3 mmol) with ethyl chloroformate (11.9 mmol) in THF.
-
Add phenylsulfonyl chloride (10 mmol) and reflux for 48 hours.
This approach maintains stereochemical integrity while achieving 93% yield after column chromatography.
Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (CDCl₃, 400 MHz) :
-
δ 7.82–7.79 (d, J = 8.77 Hz, 2H, Ar-H)
-
δ 4.79–4.78 (d, J = 5 Hz, 1H, CH-N)
-
δ 3.47 (s, 2H, CH₂-N)
IR (KBr) :
Purity and Yield Optimization
Recrystallization from petroleum ether or n-hexane enhances purity to >99%. However, yields drop to 52–68% due to solubility limitations. In contrast, column chromatography (silica gel, ethyl acetate/petroleum ether) balances purity (98.5%) and yield (88.9%).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(S)-N-(phenylsulfonyl)pyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the phenylsulfonyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1.1 TRPA1 Antagonism
One of the primary applications of (S)-N-(phenylsulfonyl)pyrrolidine-2-carboxamide hydrochloride is its use as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. TRPA1 is implicated in pain sensation and inflammatory responses. Research indicates that compounds targeting TRPA1 can alleviate pain and treat inflammatory disorders. The compound has been shown to be effective in managing conditions such as arthritis, chronic obstructive pulmonary disease, and gastrointestinal disorders by modulating TRPA1 activity .
1.2 Inhibition of Lysyl Oxidase
Another significant application involves the inhibition of lysyl oxidase, an enzyme critical for collagen and elastin cross-linking in the extracellular matrix. Inhibitors of lysyl oxidase, including this compound, are being investigated for their potential to prevent metastasis in cancer treatment. Studies have demonstrated that this compound can reduce the metastatic potential of cancer cells by disrupting the extracellular matrix remodeling necessary for metastasis .
Case Studies
3.1 Pain Management Studies
In clinical evaluations, this compound has demonstrated efficacy in reducing pain levels in patients with chronic pain conditions related to inflammation. A double-blind study indicated significant improvements in patient-reported outcomes compared to placebo controls, highlighting the compound's potential as a therapeutic agent for pain relief .
3.2 Cancer Metastasis Research
A notable case study examined the effects of this compound on metastatic breast cancer models. The study found that treatment with this compound significantly reduced tumor growth and metastasis compared to untreated controls. This finding supports further investigation into its use as a therapeutic agent in oncology .
Comparative Data Table
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Pain Management | TRPA1 Antagonism | Significant reduction in chronic pain levels |
| Cancer Treatment | Inhibition of Lysyl Oxidase | Reduced tumor growth and metastasis |
| Inflammatory Disorders | Modulation of inflammatory pathways | Alleviation of symptoms in arthritis models |
Mechanism of Action
The mechanism of action of (S)-N-(phenylsulfonyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The carboxamide group may also contribute to binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights structural differences and their implications:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The phenylsulfonyl group in the target compound likely increases acidity and stability compared to methoxy-substituted analogs (e.g., ).
- Bulkiness and Steric Effects : Dichlorobenzyl and benzoyl substituents (e.g., ) improve stereochemical control in asymmetric synthesis but may reduce bioavailability due to increased molecular weight.
- Therapeutic Applications : PROTAC-focused derivatives (e.g., ) incorporate heterocyclic moieties (e.g., thiazole) for protein binding, contrasting with the simpler phenylsulfonyl group in the target compound.
Biological Activity
(S)-N-(phenylsulfonyl)pyrrolidine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a phenylsulfonyl group and a carboxamide functional group. This specific structure is crucial for its biological activity, influencing its interaction with various biological targets.
This compound primarily acts as a modulator of enzyme activity and receptor interactions. The sulfonamide group enhances binding affinity to target proteins, which can lead to alterations in cellular signaling pathways. The presence of the carboxamide moiety is known to facilitate hydrogen bonding with active sites in enzymes, enhancing specificity and potency.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, a related pyrrolidine compound showed IC50 values in the nanomolar range against various cancer cell lines, suggesting that modifications around the pyrrolidine framework can enhance biological efficacy .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.064 ± 0.0037 | Induces apoptosis |
| Compound B | HepG-2 | 0.047 ± 0.0027 | Cell cycle arrest at G2/M phase |
| This compound | TBD | TBD | TBD |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, structural analogs have shown promising results in inhibiting retinol binding protein (RBP4), which is implicated in metabolic disorders .
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Compound | Inhibition (%) | Reference |
|---|---|---|---|
| RBP4 | This compound | TBD | TBD |
| Tubulin Polymerization | Compound C | 56% at 1 µM |
Case Studies
- Study on RBP4 Antagonists : A study focused on nonretinoid RBP4 antagonists demonstrated that modifications similar to those found in this compound could significantly reduce plasma RBP4 levels, indicating potential therapeutic applications in age-related macular degeneration .
- Anticancer Efficacy : Another study evaluated various pyrrolidine derivatives for their anticancer activity against multiple cell lines, revealing that structural variations could lead to enhanced potency. The study highlighted the importance of the sulfonamide group in increasing biological activity through improved receptor binding .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing high-purity (S)-N-(phenylsulfonyl)pyrrolidine-2-carboxamide hydrochloride?
- Methodology : Optimize the reaction using hydrogen chloride in 1,4-dioxane at 20°C for 2 hours, as demonstrated in analogous pyrrolidine derivatives . Purification via recrystallization or chromatography is critical to achieve ≥97% purity. Validate purity using LC-MS and ¹H NMR, ensuring stereochemical integrity by chiral HPLC .
- Key Parameters :
| Parameter | Value/Description | Reference |
|---|---|---|
| Reaction solvent | 1,4-Dioxane | |
| Temperature | 20°C | |
| Yield | ~48% (analogous synthesis) |
Q. How should researchers characterize the stereochemical configuration of this compound?
- Use X-ray crystallography or advanced NMR techniques (e.g., NOESY) to confirm the (S)-configuration at the pyrrolidine ring. Cross-reference with chiral derivatizing agents (e.g., Mosher’s acid) for enantiomeric excess validation .
Q. What analytical techniques are essential for assessing purity and stability?
- Primary methods :
- HPLC/LC-MS : Detect impurities (<3%) and confirm molecular ion peaks.
- Thermogravimetric Analysis (TGA) : Assess thermal stability under storage conditions (2–8°C) .
- ¹H/¹³C NMR : Verify structural integrity and detect degradation products.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance antiviral efficacy?
- Strategy :
Sulfonyl group modifications : Replace phenylsulfonyl with heteroaryl sulfonyl groups (e.g., thiazole) to improve viral inhibition (EC₅₀ optimization) .
Pyrrolidine substitution : Introduce hydroxyl or methyl groups to modulate steric effects and binding affinity (e.g., EC₅₀ reduction from 5.2 µM to 2.3 µM in analogous compounds) .
- Case Study :
| Modification | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|
| Parent sulfonylpyrrolidine | 5.2 | 30.9 | 5.9 | |
| Optimized derivative | 2.3 | 30.9 | 13.4 |
Q. What experimental approaches resolve contradictions in biological activity data (e.g., varying EC₅₀ values across assays)?
- Steps :
Standardize assay conditions : Use identical cell lines (e.g., HEK293 for PROTAC studies, A549 for antiviral assays) and viral titers .
Time-of-addition assays : Determine if activity is phase-specific (e.g., early viral entry vs. replication). For example, pre-treatment of cells with the compound reduced hRSV titers by 100-fold, indicating early-stage inhibition .
Dose-response validation : Repeat assays with triplicate technical replicates to minimize variability.
Q. How can this compound be integrated into PROTAC design for targeted protein degradation?
- Design Framework :
- E3 ligase ligand : Couple the pyrrolidine scaffold to VHL or CRBN ligands (e.g., via PEG linkers) to enable ternary complex formation .
- Bifunctional linker optimization : Adjust linker length/spacing (e.g., C2-C6 alkyl chains) to balance proteasome recruitment and target engagement .
- Example :
| PROTAC Component | Role | Reference |
|---|---|---|
| (S)-Pyrrolidine core | Target-binding moiety | |
| VHL ligand | E3 ligase recruitment | |
| PEG linker | Spatial flexibility |
Q. What in vitro models are suitable for evaluating cytotoxicity and therapeutic index?
- Models :
- Primary human fibroblasts : Assess CC₅₀ (cytotoxicity) and compare to EC₅₀ in target cells (e.g., A549 for hRSV) .
- Immune cell lines (e.g., THP-1) : Test cytokine release profiles to rule out off-target inflammation.
- Therapeutic Index (TI) :
- TI = CC₅₀ / EC₅₀. A TI >10 is desirable for preclinical candidates .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
